Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate

Description

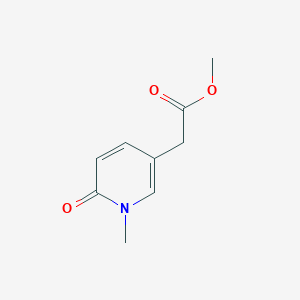

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate is a heterocyclic organic compound featuring a 1-methyl-6-oxo-1,6-dihydropyridine core linked to a methyl ester group via an acetamide bridge. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound is structurally characterized by a partially saturated pyridine ring substituted with a methyl group at the 1-position and a ketone at the 6-position (Figure 1).

The methyl ester group enhances lipophilicity, which may improve cell permeability, while the oxo group at position 6 contributes to hydrogen-bonding interactions in biological systems. Synonyms for closely related analogs include Methyl 2-(6-oxo-1,6-dihydropyridin-3-yl)acetate (CAS 1546506-43-7), which lacks the 1-methyl substituent .

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 2-(1-methyl-6-oxopyridin-3-yl)acetate |

InChI |

InChI=1S/C9H11NO3/c1-10-6-7(3-4-8(10)11)5-9(12)13-2/h3-4,6H,5H2,1-2H3 |

InChI Key |

QJFIABHALBYQGA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=CC1=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate typically involves the condensation of 3-acetylpyridine with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or column chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups like amides or ethers. Typical reagents include ammonia (NH3) or alkoxides (RO-).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NH3 in ethanol, sodium alkoxides in alcohol.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amides, ethers.

Scientific Research Applications

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert their effects by modulating biochemical pathways. The pyridine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate are best understood through comparison with analogs featuring variations in the heterocyclic core, substituents, or ester/salt forms. Below is a detailed analysis:

Core Heterocycle Modifications

Key Insights :

- Pyridine vs. Pyridazine : Replacement of pyridine with pyridazine introduces an additional nitrogen atom, altering electronic properties (e.g., dipole moments) and hydrogen-bonding capacity. Pyridazine derivatives often exhibit higher polarity and solubility .

Ester vs. Salt Forms

Key Insights :

- Ester vs. Salt : The methyl ester in the target compound likely acts as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid. In contrast, potassium salts are ionized at physiological pH, enabling rapid absorption but limiting blood-brain barrier penetration .

Complex Derivatives in Drug Design

Several analogs of the target compound are integrated into larger pharmacophores for targeted therapies:

- BRD4 Inhibitors : Ethyl 2-(2-(4-azido-N-((2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-benzo[d]imidazol-6-yl)methyl)-2,3,5,6-tetrafluorobenzamido)acetamido)acetate (PDB: 5Z4) incorporates the 1-methyl-6-oxopyridine moiety as a critical binding element for bromodomain inhibition .

- Kinase Inhibitors : Difluoromethyl-substituted analogs (e.g., compound 10-6 in ) demonstrate enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Biological Activity

Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)acetate, also known by its CAS number 828252-05-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Structural Characteristics : The compound features a dihydropyridine ring with a methyl and keto substituent, which may influence its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that make it of interest in pharmacological research. These activities include:

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, potentially through the modulation of oxidative stress pathways.

- Enzyme Inhibition : There is evidence indicating that this compound can inhibit specific enzymes involved in metabolic pathways, although the exact mechanisms are still under investigation.

Antioxidant Activity

A study investigated the antioxidant potential of various dihydropyridine derivatives, including this compound. The results indicated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain protein methyltransferases (PMTs). In biochemical assays, it demonstrated an IC50 value in the low micromolar range against specific targets . This suggests potential applications in cancer therapy and epigenetic modulation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces ROS levels in vitro | |

| Enzyme Inhibition | Inhibits protein methyltransferases | |

| Cytotoxicity | Exhibits selective cytotoxicity in cancer cells |

The proposed mechanisms for the biological activity of this compound include:

- Modulation of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.

- Inhibition of Methyltransferases : Disruption of histone methylation patterns may lead to altered gene expression profiles in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.